Cloth Red B

Description

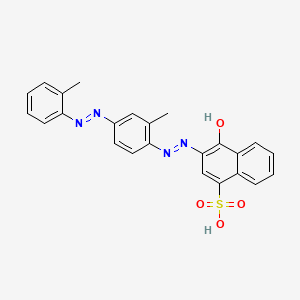

Structure

2D Structure

3D Structure

Properties

CAS No. |

6300-53-4 |

|---|---|

Molecular Formula |

C24H20N4O4S |

Molecular Weight |

460.5 g/mol |

IUPAC Name |

4-hydroxy-3-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C24H20N4O4S/c1-15-7-3-6-10-20(15)26-25-17-11-12-21(16(2)13-17)27-28-22-14-23(33(30,31)32)18-8-4-5-9-19(18)24(22)29/h3-14,29H,1-2H3,(H,30,31,32) |

InChI Key |

MKDRTMKLHORKSV-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O)C |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O)C |

Other CAS No. |

6300-53-4 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Cloth Red B

Fundamental Diazotization and Coupling Reactions in Cloth Red B Synthesis

The creation of the azo linkage (-N=N-), the chromophore responsible for the color of this compound, is achieved via a two-stage process. ekb.eg The first stage is the diazotization of a primary aromatic amine, and the second is the azo coupling of the resulting diazonium salt with an electron-rich nucleophile. ekb.eg182.160.97

The synthesis of an azo dye analogous to this compound begins with the careful selection of a diazo component and a coupling component. The primary aromatic amine used as the diazo component is o-Aminoazotoluene. chemicalbook.comresearchgate.net The coupling component is typically a naphthol derivative, chosen to impart specific shade and solubility characteristics to the final dye molecule. Naphthol sulfonic acids are frequently employed for this purpose. kvmwai.edu.in

| Reactant Type | Specific Compound | Role in Synthesis | Typical Molar Ratio |

|---|---|---|---|

| Diazo Component | o-Aminoazotoluene | Source of the diazonium ion after reaction with nitrous acid. | 1 |

| Diazotizing Agent | Sodium Nitrite (B80452) (NaNO₂) | Reacts with acid to form nitrous acid (HNO₂) in situ. | ~1.0-1.05 |

| Acid Catalyst | Hydrochloric Acid (HCl) | Provides the acidic medium for nitrous acid formation and stabilizes the diazonium salt. | 2-2.5 |

| Coupling Component | Naphthol Sulfonic Acid Derivative (e.g., β-Naphthol, R-Acid) | Electron-rich nucleophile that attacks the diazonium ion to form the azo bridge. | 1 |

| Base (for coupling) | Sodium Hydroxide (NaOH) | Used to dissolve the naphthol component and facilitate coupling by creating the more reactive phenoxide ion. | As needed to control pH |

The azo coupling reaction is a classic example of electrophilic aromatic substitution. 182.160.97 The diazonium ion (Ar-N≡N⁺), formed during diazotization, is a relatively weak electrophile. Therefore, it requires a highly activated aromatic ring, such as a phenol (B47542) or naphthol, to react. 182.160.97

Mechanism: The reaction proceeds when the diazonium ion attacks the electron-rich coupling component. With naphthol-based couplers, the hydroxyl (-OH) group is a powerful activating group. The reaction rate is highly pH-dependent. In slightly alkaline conditions, the naphthol's hydroxyl group deprotonates to form a naphthoxide ion (Ar-O⁻). This ion is significantly more electron-rich and thus far more reactive towards the diazonium electrophile, leading to a faster coupling rate. 182.160.97 For β-naphthol, the electrophilic attack occurs at the C-1 (or α) position. google.com

Kinetics: The rate of the reaction is influenced by several factors:

Temperature: Diazotization must be carried out at low temperatures (typically 0–5 °C) because diazonium salts are unstable and can decompose at higher temperatures, reducing the yield. ekb.eg The coupling step can often be performed at slightly higher, though still controlled, temperatures. google.com

pH: The pH of the reaction medium is critical. Diazotization is performed in a strongly acidic medium. The subsequent coupling reaction's optimal pH depends on the coupling component. For naphthols, a slightly alkaline pH (around 8-10) is preferred to maximize the concentration of the highly reactive naphthoxide ion. 182.160.97

Concentration: The concentration of both the diazonium salt and the coupling component directly affects the reaction rate, following standard kinetic principles.

Reactant Selection and Stoichiometry

Precursor Compounds and their Derivatization for this compound Synthesis

The properties of the final dye are directly inherited from its molecular building blocks. The choice of the specific aminoazotoluene and naphthol sulfonic acid derivative is therefore a crucial aspect of the synthesis design.

The designated diazo component for this synthesis is o-Aminoazotoluene. It is an existing azo compound that contains a primary amino group, allowing it to be diazotized a second time to form a diazo dye.

o-Aminoazotoluene is a reddish-brown crystalline solid. chemicalbook.comechemi.com It is synthesized from o-toluidine (B26562). A common industrial method involves the diazotization of o-toluidine in the presence of an excess of the amine. The diazonium salt initially couples with an unreacted molecule of o-toluidine to form an intermediate, diazoamino-toluene. This intermediate is then rearranged to the thermodynamically more stable p-aminoazotoluene isomer upon gentle heating in an acidic medium. google.comgoogle.com

| Property | Value |

|---|---|

| Chemical Name | 2-methyl-4-[(2-methylphenyl)diazenyl]aniline |

| CAS Number | 97-56-3 |

| Molecular Formula | C₁₄H₁₅N₃ |

| Molecular Weight | 225.29 g/mol |

| Appearance | Reddish-brown to golden crystals or powder. chemicalbook.comsmolecule.com |

| Melting Point | 101-102 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol. chemicalbook.com |

Naphthol sulfonic acids are a vital class of coupling components in the dye industry. The presence of one or more sulfonic acid (-SO₃H) groups is key to imparting water solubility to the final azo dye, which is essential for application in textile dyeing processes. The position of these groups, along with the hydroxyl group, influences the final color and fastness properties of the dye.

Commonly used derivatives include:

2-Naphthol-3,6-disulphonic acid (R-acid): A widely used coupling component that produces red shades.

1-Naphthol-4-sulfonic acid (Nevile-Winther acid): Another important intermediate.

β-Naphthol (2-Naphthol): While not a sulfonic acid itself, it is a fundamental precursor. Azo dyes made from β-naphthol are often water-insoluble pigments, and the concept of forming such a dye directly on fabric fibers was an early method of dyeing. researchgate.net

Other Derivatives: A vast array of mono-, di-, and trisulfonic acids of both α-naphthol and β-naphthol are available, allowing for fine-tuning of the dye's properties.

The specific derivative used in coupling with diazotized o-Aminoazotoluene will determine the exact identity and characteristics of the resulting "this compound" dye.

Aminoazotoluene and Related Intermediates

Structural Elucidation of Variational Forms of this compound

Once synthesized, the precise chemical structure of the dye is confirmed using a suite of modern analytical techniques. This is crucial for quality control and for understanding the relationship between the dye's structure and its performance. ajchem-a.com

Spectroscopic Analysis:

FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is used to identify the key functional groups. Characteristic peaks for the azo bond (-N=N-), hydroxyl groups (-OH), sulfonic acid groups (S=O), and C-H bonds on the aromatic rings confirm the successful formation of the dye. researchgate.net

UV-Visible Spectroscopy: This technique analyzes the dye's color by measuring its light absorption in the visible spectrum. The wavelength of maximum absorbance (λ-max) is a direct indicator of the dye's shade. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of every hydrogen and carbon atom in the molecule, allowing for unambiguous confirmation of the final structure, including the specific positions of the azo linkage and substituents on the naphthol and toluene (B28343) rings. researchgate.netdergipark.org.tr

Mass Spectrometry (MS): MS provides the exact molecular weight of the dye molecule and offers information about its fragmentation pattern, further corroborating the proposed structure. ajchem-a.com

Azo dyes derived from hydroxy-substituted couplers like naphthols can exist in equilibrium with a tautomeric form known as the hydrazone form. This azo-hydrazone tautomerism can be influenced by solvent polarity and pH. Furthermore, the azo double bond can exist as two distinct geometric isomers: the more stable E-isomer (trans) and the less stable Z-isomer (cis) . Advanced spectroscopic studies, particularly NMR, are instrumental in investigating the presence and ratio of these variational forms in solution. dergipark.org.tr

Analysis of Toluene-azo-toluene-azo-α-naphtholmono-sulphonic Acid Structure

A thorough review of scientific literature and chemical databases does not yield specific information on a compound with the structure Toluene-azo-toluene-azo-α-naphtholmono-sulphonic acid as a direct precursor or a common formulation of this compound. The established synthesis for this compound (Solvent Red 24) consistently involves the use of β-naphthol (2-naphthol), not α-naphthol. guidechem.comchemicalbook.comchemicalbook.com Furthermore, the standard synthesis does not include a sulfonation step, which would be necessary to introduce a sulphonic acid group. chemicalbook.comgoogle.com

Azo dyes can be sulfonated to improve water solubility, and various naphthalene (B1677914) sulphonic acids are common coupling components in dye synthesis. semanticscholar.org For example, the reaction of diazotized aromatic amines with compounds like 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid (H-acid) is a prominent route for creating water-soluble azo dyes. semanticscholar.org However, this is distinct from the synthesis of the oil-soluble Solvent Red 24. It is possible that "Toluene-azo-toluene-azo-α-naphtholmono-sulphonic acid" represents a theoretical or historical variant, but it is not supported as a primary synthetic route for this compound in available contemporary sources.

Analysis of Toluene-azo-toluene-azo-β-naphthol-disulphonic Acid Structure

Similar to the α-naphthol derivative, there is no significant evidence in the reviewed literature for a disulphonic acid version of the this compound precursor, specifically Toluene-azo-toluene-azo-β-naphthol-disulphonic acid. The core structure of this compound is o-Tolueneazo-o-tolueneazo-β-naphthol. guidechem.com The synthesis of this molecule is achieved through the coupling of a diazotized amine with 2-naphthol (B1666908), a process that does not involve sulphonic acid groups. chemicalbook.comchemicalbook.com

The primary synthesis route for this compound (C.I. 26105) involves the diazotization of 2-Methyl-4-(o-tolyldiazenyl)benzenamine, which is then coupled with 2-naphthol (β-naphthol). guidechem.comchemicalbook.comchemicalbook.com This process yields the characteristic oil-soluble red dye. A detailed patent outlines a two-step synthesis for Solvent Red 24. google.com

Step 1: Single Coupling Reaction (Formation of Diazo Intermediate) The first step involves the reaction of o-toluidine with sodium nitrite in an acidic medium to form an intermediate. google.com

| Reactant | Quantity/Concentration | Role |

| o-Aminotoluene (o-toluidine) | 22g | Diazo Component |

| Methanol | 15-20g | Solvent |

| 30% Hydrochloric Acid | 14g | Acid Medium |

| 40% Sodium Nitrite Solution | 16-17g | Diazotizing Agent |

Table 1: Reactants for the formation of the diazo intermediate as described in patent CN108659569A. google.com

The reaction is initiated at a controlled temperature of 20-25°C, cooled to 2-5°C for the addition of sodium nitrite, and then allowed to proceed for several hours. google.com

Step 2: Final Coupling Reaction The intermediate from the first step is then reacted with more o-toluidine and subsequently coupled with 2-naphthol. google.com

| Reactant | Quantity/Concentration | Role |

| Single Coupling Material (from Step 1) | As produced | Diazo Component |

| o-Aminotoluene (o-toluidine) | - | Coupling Component |

| 30% Hydrochloric Acid | - | Acid Medium |

| 20% Sodium Nitrite Solution | - | Diazotizing Agent |

| 2-Naphthol and 5% Liquid Caustic Soda | - | Coupling Component & Alkaline Medium |

Table 2: Reactants for the final coupling reaction to produce Solvent Red 24 as described in patent CN108659569A. google.com

Investigation of Other Reported Formulations and their Synthetic Implications

While the primary structure of this compound (Solvent Red 24) is well-defined, variations and alternative formulations exist, primarily to modify its physical properties for specific applications.

One significant issue with Solvent Red 24 is its limited solubility in aliphatic hydrocarbon-based fuels like diesel. google.com To address this, formulations were developed where the dye was dissolved in a mixture of alkyl phenols and an aromatic hydrocarbon solvent to enhance solubility and reduce viscosity. google.com

A more advanced synthetic modification involves covalently bonding alkyl groups to the C.I. Solvent Red 24 molecule. This results in a different dye, C.I. Solvent Red 164, which has significantly improved solubility and stability in aromatic hydrocarbon solutions. google.com

In the market, other solvent dyes are presented as alternatives to Solvent Red 24, which may be sought due to regulatory, performance, or cost reasons. sinoshiny.com These alternatives include:

Solvent Red 111: An anthraquinone (B42736) dye that offers a vibrant red hue and good lightfastness. sinoshiny.com

Solvent Yellow 157: A yellow dye that can be blended with other dyes to achieve a red shade. sinoshiny.com

Solvent Violet 13: A violet dye that can be used alone or in mixtures to create red-like colors. sinoshiny.com

These alternatives belong to different chemical classes (e.g., anthraquinone) and their synthesis pathways differ significantly from the bis-azo synthesis of this compound. sinoshiny.comamoghavarshaiaskas.in For example, the synthesis of Rhodamine B (a related violet dye) involves the condensation of phthalic anhydride (B1165640) with amines, followed by cyclization. amoghavarshaiaskas.inwikipedia.org

Advanced Analytical Methodologies for Characterizing Cloth Red B

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. khanacademy.org For complex substances like synthetic dyes, which can include isomers, by-products, and degradation products, high-resolution chromatographic methods are indispensable. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of textile dyes due to its efficiency in separating, identifying, and quantifying compounds in liquid samples. fibre2fashion.comthermofisher.com It is widely applied in the quality control of dyes and in the analysis of dyed textiles. fibre2fashion.com The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases. thermofisher.com For azo dyes, HPLC methods are often developed using reversed-phase columns and coupled with detectors like photodiode arrays (PDA) or mass spectrometry (MS) for enhanced identification. lupinepublishers.comresearchgate.net The selection of the mobile phase, which often consists of mixtures of water with organic solvents like acetonitrile (B52724) or methanol, is critical for achieving effective separation. fibre2fashion.comlibretexts.org

A typical HPLC setup for dye analysis involves gradient elution, where the composition of the mobile phase is changed over time to effectively separate a wide range of compounds with different polarities. libretexts.org

Table 1: Example of HPLC Gradient Elution Program for Dye Analysis

| Time (minutes) | % Solvent A (e.g., Aqueous Buffer) | % Solvent B (e.g., Acetonitrile) |

| 0-5 | 95 | 5 |

| 5-25 | Gradient to 50 | Gradient to 50 |

| 25-30 | 50 | 50 |

| 30-35 | Gradient to 95 | Gradient to 5 |

| 35-40 | 95 | 5 |

| This table represents a generalized gradient program. Actual conditions vary depending on the specific analytes and column used. |

Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixtures

For exceptionally complex samples containing numerous similar compounds, one-dimensional LC may not provide sufficient resolution. unime.it Two-dimensional liquid chromatography (2D-LC) offers a significant increase in separation power by combining two independent separation mechanisms in a single analysis. acs.orgmdpi.com In this technique, fractions from the first dimension (¹D) are transferred to a second, different column (²D) for further separation. mdpi.com

A powerful combination for analyzing dyes involves using a strong anion-exchange mechanism in the first dimension, which separates based on charge, and a fast ion-pair reversed-phase LC in the second dimension, which separates based on hydrophobicity. acs.org This high degree of orthogonality ensures that chemically similar impurities and degradation products can be effectively separated from the main dye components, providing a detailed chemical fingerprint of the mixture. researchgate.netacs.org The "heart-cutting" mode of 2D-LC allows specific, targeted fractions from the first dimension to be transferred to the second, enhancing selectivity and sensitivity for compounds of interest. mdpi.com

Ion-Exchange Chromatography in Separating Sulfonated Azo Dyes

Ion-exchange chromatography (IEC) is a highly effective technique for the separation of charged molecules, making it particularly suitable for sulfonated azo dyes like Cloth Red B, which are anionic in nature. tandfonline.comresearchgate.net The separation is based on the reversible interaction between the charged dye molecules and the charged functional groups of the stationary phase. researchgate.net

In the analysis of sulfonated compounds, an aminopropyl-functionalized column is often used with a mobile phase gradient of increasing ionic strength, for example, using a buffer like ammonium (B1175870) acetate (B1210297). researchgate.netcapes.gov.br The volatility of ammonium acetate also makes this method compatible with mass spectrometry (LC-MS), allowing for both efficient separation and definitive identification. researchgate.netcapes.gov.br While reversed-phase and ion-pair chromatography are more common today, IEC remains a valuable tool for separating highly polar, ionic dyes. tandfonline.com

Reversed-Phase Chromatography for this compound Analysis

Reversed-phase chromatography (RPC) is the most widely used mode of HPLC for the analysis of organic compounds, including a vast array of dyes. wikipedia.orgcreative-proteomics.com In RPC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). libretexts.orgwikipedia.org

Hydrophobic molecules in the sample, including the organic backbone of the this compound molecule, interact with and are retained by the nonpolar stationary phase. More polar molecules have less retention and elute earlier. The retention of sulfonated azo dyes can be effectively controlled by adjusting the composition of the mobile phase. tandfonline.com For anionic compounds like sulfonated dyes, ion-pairing agents such as triethylamine (B128534) or tetrabutylammonium (B224687) salts can be added to the mobile phase to improve peak shape and retention. researchgate.netnih.gov This technique, known as ion-pair reversed-phase chromatography, allows for the successful separation of dyes that are otherwise difficult to retain and resolve on standard RPC columns. tandfonline.com

Table 2: Common Parameters in Reversed-Phase Chromatography for Azo Dyes

| Parameter | Description | Typical Value/Condition |

| Stationary Phase | Nonpolar bonded silica | C18 (Octadecylsilane), C8 |

| Mobile Phase | Polar solvent mixture | Water/Acetonitrile or Water/Methanol |

| Elution Mode | Isocratic or Gradient | Gradient elution is common for complex mixtures |

| Additives | To improve peak shape for ionic analytes | Ammonium acetate, Formic acid, Triethylamine |

| This table provides typical conditions for the RPC of azo dyes. Specific parameters are optimized for each unique analytical challenge. |

Spectroscopic Characterization Methods

While chromatography separates complex mixtures, spectroscopy is used to identify the chemical structure of the separated components. The combination of these techniques provides a powerful tool for chemical characterization. lupinepublishers.com

Mass Spectrometry (MS) with Active Modulation and Optimized Shifting Gradients

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov When coupled with liquid chromatography (LC-MS), it provides definitive identification of the compounds separated by the LC system. researchgate.net

For the characterization of complex dye extracts, a state-of-the-art approach involves comprehensive two-dimensional liquid chromatography (LCxLC) hyphenated with MS, utilizing active modulation and optimized shifting gradients . researchgate.netacs.org

Active Modulation: This technique enhances detection sensitivity and mobile-phase compatibility. Stationary-phase-assisted modulation, for instance, helps to focus the analytes before they enter the second dimension, leading to sharper peaks and lower detection limits. acs.org

Optimized Shifting Gradients: To achieve the best possible separation in 2D-LC, the separation mechanisms in the two dimensions must be highly different or "orthogonal." acs.org Computer programs are used to optimize an assembly of shifting second-dimension gradients. researchgate.netacs.org This results in a very high degree of orthogonality (reported as high as 80%), maximizing the separation space and allowing for the resolution of highly similar dye components, isomers, and degradation products. acs.orgacs.org

This advanced methodology is universally applicable to various classes of dyes and provides a detailed fingerprint of the dye mixture, which is crucial for the analysis of both commercial dye formulations and dyes extracted from historical artifacts. acs.orgacs.org

Table 3: Parameters for 2D-LC-MS with Active Modulation and Optimized Shifting Gradients

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Separation Mechanism | Strong Anion-Exchange (SAX) | Ion-Pair Reversed-Phase (IP-RP) |

| Mobile Phase | Aqueous salt gradient (e.g., ammonium sulfate) | Acetonitrile/water gradient with ion-pairing agent |

| Modulation Time | N/A | Typically < 1 minute (e.g., 0.75 min) |

| Gradient Type | Linear Salt Gradient | Optimized Shifting Linear Gradients |

| Source: Adapted from research on comprehensive dye characterization. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H-NMR) and carbon-13 (¹³C-NMR), a detailed map of the molecular framework can be constructed.

In the analysis of azo dyes, NMR provides critical information on the connectivity of atoms and the subtle electronic environments within the molecule. For complex structures, two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. These methods reveal proton-proton and proton-carbon correlations over two or three bonds, which is essential for assigning specific signals to the correct atoms in the naphthalene (B1677914) and toluene (B28343) rings of this compound.

A significant aspect of azo dye chemistry that NMR can clarify is the phenomenon of azo-hydrazone tautomerism. Many azo dyes with a hydroxyl group ortho or para to the azo linkage can exist in equilibrium between the azo form and a hydrazone tautomer. ¹H-NMR is particularly effective at identifying the dominant form. For instance, the hydrazone tautomer often exhibits a highly deshielded proton signal (typically between 14-16 ppm) due to strong intramolecular hydrogen bonding, a feature that is absent in the azo form. abu.edu.ng

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Azo Dye Moieties This table presents generalized chemical shift ranges observed for the types of functional groups present in azo dyes like this compound. Specific values for this compound would require experimental analysis.

| Functional Group | Technique | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (Ar-H) | ¹H-NMR | 6.5 - 8.5 | Shift depends on the electronic nature and position of substituents on the toluene and naphthalene rings. |

| Phenolic/Naphtholic Proton (-OH) | ¹H-NMR | 9.0 - 12.5 | Signal can be broad and its position is solvent-dependent. Often exchanges with D₂O. |

| Intramolecular H-bond (N-H in hydrazone) | ¹H-NMR | 14.0 - 16.0 | Characteristic downfield signal providing strong evidence for the hydrazone tautomer. abu.edu.ng |

| Methyl Protons (-CH₃) | ¹H-NMR | 2.0 - 2.5 | Relatively upfield signal, typical for methyl groups attached to an aromatic ring. |

| Aromatic Carbons (Ar-C) | ¹³C-NMR | 110 - 160 | Wide range; carbons attached to heteroatoms (N, O) are typically further downfield. |

| Carbonyl Carbon (C=O in quinone-hydrazone) | ¹³C-NMR | ~180 | If the hydrazone tautomer is present, this signal is a key indicator. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful method for identifying the functional groups present in a molecule. These techniques measure the vibrational modes of chemical bonds, which occur at characteristic frequencies.

For this compound, FT-IR and Raman spectra would provide a unique "fingerprint," allowing for its identification and the confirmation of key structural features. The most significant vibration is that of the azo group (-N=N-), which gives rise to a characteristic band in the spectrum. Other important bands include the O-H stretch of the naphthol group, C-H stretches of the aromatic and methyl groups, and various C=C stretching vibrations within the aromatic rings.

These two techniques are often complementary. While the O-H and C=O (in the hydrazone form) stretches are typically strong in the IR spectrum, the symmetric -N=N- stretch and aromatic ring vibrations are often more prominent in the Raman spectrum. By combining data from both techniques, a more complete picture of the functional groups is obtained.

Table 2: Characteristic Vibrational Frequencies for Azo Dyes This table shows representative frequency ranges for key functional groups found in azo dyes. Precise peak positions for this compound would be determined experimentally.

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| O-H Stretching | Hydroxyl (-OH) | 3200 - 3600 (Broad) | FT-IR |

| C-H Stretching (Aromatic) | Aromatic Ring | 3000 - 3100 | FT-IR, Raman |

| C-H Stretching (Aliphatic) | Methyl (-CH₃) | 2850 - 3000 | FT-IR, Raman |

| C=C Stretching | Aromatic Ring | 1450 - 1600 | FT-IR, Raman |

| N=N Stretching | Azo Group (-N=N-) | 1380 - 1450 | Raman, FT-IR |

| S=O Stretching | Sulfonic Acid Group (-SO₃H) | 1030 - 1080 and 1150 - 1210 | FT-IR |

| C-O Stretching | Naphthol/Phenol (B47542) | 1150 - 1250 | FT-IR |

Electrometric Techniques for Quantitative Analysis

Electrometric, or electroanalytical, techniques are highly effective for the quantitative analysis of electroactive compounds like azo dyes. Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are employed to measure the concentration of a substance with high sensitivity and selectivity.

The underlying principle involves applying a potential to an electrode immersed in a solution containing the analyte (this compound) and measuring the resulting current. The azo group is electrochemically active and can be reduced at the electrode surface. This process generates a current that, under controlled conditions, is directly proportional to the concentration of the dye.

Cyclic voltammetry is often used for initial investigations to study the redox behavior of the dye, while DPV and SWV are typically used for quantification due to their enhanced sensitivity and better resolution. A critical aspect of modern electrometric analysis is the use of chemically modified electrodes. Bare electrodes can suffer from fouling and lower sensitivity. Modifying the electrode surface with materials like graphene, carbon nanotubes, or metallic nanoparticles can significantly enhance the electrochemical response, leading to lower limits of detection (LOD) and quantification (LOQ). The analysis is typically carried out in a buffered solution to maintain a constant pH, as the redox potential of azo dyes is often pH-dependent.

Table 3: Overview of Electrometric Techniques for Azo Dye Analysis

| Technique | Primary Use | Information Obtained | Key Advantages |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Qualitative/Diagnostic | Redox potentials, reaction reversibility, kinetic information. | Provides a rapid overview of the electrochemical behavior. |

| Differential Pulse Voltammetry (DPV) | Quantitative | Peak current proportional to concentration. | High sensitivity, good discrimination against background currents. |

| Square Wave Voltammetry (SWV) | Quantitative | Peak current proportional to concentration. | Very high sensitivity, rapid analysis speed. |

Degradation Pathways and Environmental Transformation Mechanisms of Azo Dyes with Specific Reference to Cloth Red B Where Applicable

Reductive Cleavage of Azo Linkages

The most characteristic chemical feature of an azo dye is the nitrogen-nitrogen double bond (–N=N–), which acts as the chromophore. The reductive cleavage of this azo linkage is a primary and crucial step in the degradation of dyes like Cloth Red B. This process breaks the molecule into smaller, typically colorless, aromatic amines. usamv.ro

Under anaerobic conditions, or mediated by specific enzymes, this cleavage occurs. For instance, in microbial degradation, enzymes such as azoreductase and NADH-DCIP reductase catalyze the asymmetric cleavage of the azo bond in Acid Red 88. researchgate.net This enzymatic reduction is considered a key step in the biological decolorization of textile wastewater containing this dye. usamv.ronih.gov The resulting aromatic amines, such as naphthalen-2-ol and sodium naphthalene-1-sulfonate, are then susceptible to further degradation. researchgate.net

Table 1: Intermediates from Reductive Cleavage of this compound (Acid Red 88) by Achaetomium strumarium

| Intermediate Compound | Formula | Role in Pathway |

|---|---|---|

| Naphthalen-2-ol | C₁₀H₈O | Product of azo bond cleavage and further reactions. researchgate.net |

| Sodium naphthalene-1-sulfonate | C₁₀H₇NaO₃S | A primary cleavage product. researchgate.net |

| 1,4-Dihydronaphthalene | C₁₀H₁₀ | A further reduction product. researchgate.net |

Data sourced from GC-MS analysis of degradation products. researchgate.net

Oxidative Degradation Mechanisms

Oxidative processes offer a powerful alternative for the complete mineralization of this compound. These methods, often categorized as Advanced Oxidation Processes (AOPs), utilize highly reactive species to break down the dye molecule.

One studied method is the cathodic oxidation of Acid Red B. In this electrochemical process, an electric current is used to generate potent oxidizing agents like hydroxyl radicals (•OH) from oxygen. nih.gov This method has been shown to achieve a color removal of 94.2% and a Chemical Oxygen Demand (COD) removal of 66.8%. The degradation proceeds through the formation of numerous intermediates, including esters and nitro- or hydroxylamino-substituted aromatic compounds. nih.gov

Other effective oxidative techniques include:

Fenton and Photo-Fenton Processes : The use of Fenton's reagent (Fe²⁺ + H₂O₂) generates hydroxyl radicals that aggressively attack the dye structure. scirp.orgnih.gov The efficiency of this process can be enhanced with UV light (photo-Fenton). nih.gov

Persulfate Activation : Heat-activated persulfate (S₂O₈²⁻), often combined with catalysts like iron-loaded activated carbon (Fe₃O₄@AC) and intensified with ultrasound, produces sulfate (B86663) radicals (SO₄•⁻). acs.org These radicals are highly effective in degrading recalcitrant organic molecules like azo dyes.

Chloramine-T and Chloramine-B Oxidation : These reagents have been used to oxidatively degrade similar azo dyes, demonstrating first-order kinetics with respect to both the oxidant and the dye concentration. jetir.org

Table 2: Efficiency of Various Oxidative Degradation Methods for this compound and Similar Azo Dyes

| Method | Target Dye | Oxidizing Species | Efficiency | Reference |

|---|---|---|---|---|

| Cathodic Oxidation | Acid Red B | H₂O₂, •OH | 94.2% Color Removal | nih.gov |

| Fenton/Ultrasound | C.I. Acid Red 88 | •OH | Effective Degradation | scirp.org |

| Heat/PS/Fe₃O₄@AC/US | Acid Red 73 | SO₄•⁻ | >98% Decolorization | acs.org |

PS = Persulfate; US = Ultrasound

Photolytic Decomposition Pathways

Photolytic decomposition refers to the breakdown of chemical compounds by light energy. doubtnut.com For this compound, this is most effectively achieved through photocatalysis, where a semiconductor catalyst, typically titanium dioxide (TiO₂), is activated by UV radiation. unlv.edu

Upon activation, the catalyst generates electron-hole pairs, which react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). jetir.org These radicals then attack the dye molecule, leading to its decomposition. The photocatalytic degradation of Acid Red 88 has been shown to be highly efficient, with removal rates reaching up to 99.6% under optimized conditions of pH, catalyst dosage, and initial dye concentration. unlv.edu The process generally follows first-order reaction kinetics. unlv.edu

The effectiveness of photocatalysis is highly dependent on several factors:

pH : The surface charge of the catalyst and the dye molecule are pH-dependent, affecting adsorption and subsequent reaction. For Acid Red 88, acidic conditions (pH ~2.4) are optimal for degradation. unlv.edu

Catalyst Loading : An optimal amount of TiO₂ is necessary to maximize the generation of reactive species without causing light scattering that would reduce efficiency. unlv.edu

Initial Dye Concentration : Higher concentrations can lead to a "screening" effect, where dye molecules on the surface prevent light from reaching the catalyst, thus lowering the degradation rate. unlv.edu

The fading of dyed fabrics when exposed to sunlight is a common, albeit slow, example of photolytic decomposition. allen.in

Biotransformation and Microbial Degradation Studies

Biotransformation by microorganisms presents an eco-friendly and cost-effective method for treating dye-laden wastewater. researchgate.net Various bacteria, fungi, and yeasts have been identified that can decolorize and degrade this compound.

The process typically involves two stages: an initial rapid biosorption of the dye onto the surface of the microbial biomass, followed by a slower enzymatic breakdown. researchgate.netnih.gov

Fungal Degradation : The filamentous fungus Achaetomium strumarium has demonstrated the ability to decolorize 99% of a 10 mg/L solution of Acid Red 88 within 96 hours. researchgate.net The degradation mechanism involves enzymes like laccase and NADH-DCIP reductase, which cleave the azo bond, leading to intermediates such as naphthalen-2-ol and sodium naphthalene-1-sulfonate. researchgate.net

Yeast Degradation : Yeast strains such as Pichia sp. TCL and Pichia occidentalis A2 are effective in aerobically decolorizing Acid Red B. researchgate.netnih.gov Pichia sp. TCL can decolorize over 90% of a 100 mg/L solution in just 10 hours. nih.gov The degradation pathway by P. occidentalis A2 has been mapped to include intermediates like 4-aminonaphthalene-1-sulfonic acid and naphthalene-1,4-diol. researchgate.net

Bacterial Degradation : Bacteria from the genus Pseudomonas are well-known for their ability to degrade a variety of reactive dyes. researchgate.net The key enzyme in bacterial degradation is often azoreductase, which carries out the initial reductive cleavage of the azo linkage. usamv.ro

Table 3: Microorganisms Capable of Degrading this compound (Acid Red B/88)

| Microorganism | Type | Degradation Efficiency | Key Enzymes/Products | Reference |

|---|---|---|---|---|

| Pichia sp. TCL | Yeast | >90% decolorization in 10h | Proposed metabolic products | nih.gov |

| Pichia occidentalis A2 | Yeast | Effective decolorization | 4-aminonaphthalene-1-sulfonic acid, naphthalene-1,2,4-triol | researchgate.net |

Computational Chemistry and Modeling of Cloth Red B

Quantum Chemical Calculations for Electronic Structure and Reactivity

For azo dyes, DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculate the energy gap between them. nih.govsemanticscholar.orgdergipark.org.tr The HOMO and LUMO energies are key indicators of a molecule's ability to donate or accept electrons, respectively, which governs its chemical reactivity. nih.govsemanticscholar.orgdergipark.org.tr A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive and can be more easily excited, which is relevant for its color and photochemical stability. nih.gov

Studies on various azo dyes have utilized DFT to optimize their molecular geometries and predict properties such as dipole moments, polarizability, and hyperpolarizability, which are important for applications in nonlinear optics. nih.govsemanticscholar.org The choice of functional and basis set in DFT calculations is critical for obtaining accurate results. nih.govdergipark.org.tr For instance, the B3LYP hybrid functional is commonly used for organic molecules, often in conjunction with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. semanticscholar.orgdergipark.org.tr

Table 1: Key Parameters from Quantum Chemical Calculations of Azo Dyes

| Parameter | Description | Significance for Cloth Red B |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and the energy required for electronic excitation. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences solubility and interactions with polar substrates and solvents. |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | Affects intermolecular forces and optical properties. |

This table is illustrative and based on general findings for azo dyes. Specific values for this compound would require dedicated computational studies.

Molecular Dynamics Simulations of Dye-Substrate Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. wikipedia.orgnih.gov In the context of dyes, MD simulations provide a dynamic picture of how a dye molecule like this compound interacts with a substrate, such as a textile fiber. sustainability-directory.com These simulations can reveal the binding modes, interaction energies, and the role of various intermolecular forces in the dye-substrate complex. sustainability-directory.comsustainability-directory.comrsc.org

The process of dyeing involves the transfer of dye molecules from a solution to the fiber surface, followed by diffusion into the fiber's amorphous regions. researchgate.net MD simulations can model these steps by placing a dye molecule in a simulation box with a model of the substrate (e.g., cellulose (B213188) for cotton fibers) and solvent molecules. researchgate.net By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of each particle, providing a detailed view of the adsorption process. nih.govplos.org

Key interactions that can be studied with MD simulations include:

Van der Waals forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. sustainability-directory.com

Hydrogen bonds: These are formed between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. sustainability-directory.com

Electrostatic interactions: These occur between charged or polar groups on the dye and the substrate. researchgate.net

Hydrophobic interactions: These are observed when nonpolar molecules, like parts of a dye, aggregate in an aqueous environment to minimize contact with water molecules. researchgate.net

For direct dyes like this compound, which are designed to have a high affinity for cellulosic fibers, planarity of the dye molecule is a significant factor. sustainability-directory.com MD simulations can help visualize how the planar structure of the dye aligns with the cellulose chains, maximizing the contact area and thus the effect of van der Waals forces and hydrogen bonding. sustainability-directory.comresearchgate.net The simulations can also quantify the binding free energy, providing a measure of the affinity of the dye for the substrate. sustainability-directory.com

Prediction of Degradation Products and Pathways through Computational Models

Computational models are increasingly used to predict the degradation of organic compounds, including azo dyes. researchgate.netnih.gov The degradation of azo dyes can occur through various mechanisms, such as photocatalysis, ozonolysis, or biodegradation. acs.orgresearchgate.netresearchgate.net Computational approaches can help to identify the most likely degradation pathways and the resulting products, which is crucial for assessing the environmental impact of these dyes. researchgate.netresearchgate.net

One common approach involves using quantum chemical calculations to model the reaction of the dye molecule with a reactive species, such as a hydroxyl radical (•OH) in advanced oxidation processes. acs.orgacs.org By calculating the potential energy surface for different possible reactions, researchers can determine the most energetically favorable pathway. acs.org For example, studies have shown that the oxidative degradation of azo dyes often proceeds through the cleavage of the azo bond (-N=N-). acs.org

Computational tools can also predict the toxicity of the degradation products. researchgate.net Software like the Toxicity Estimation Software Tool (TEST) and ProTox-II use quantitative structure-activity relationship (QSAR) models to estimate the toxicity of chemicals based on their molecular structure. researchgate.net This allows for an in silico assessment of the potential hazards associated with the breakdown products of dyes like this compound, helping to guide the development of safer and more environmentally friendly dyeing processes. researchgate.netdntb.gov.ua

Table 2: Common Predicted Degradation Products of Azo Dyes

| Degradation Process | Reactive Species | Potential Products |

|---|---|---|

| Photocatalysis | Hydroxyl radicals (•OH) | Aromatic amines, phenols, smaller organic acids |

| Ozonolysis | Ozone (O₃) | Aldehydes, carboxylic acids, and other oxidized fragments |

| Biodegradation | Microbial enzymes (e.g., azoreductases) | Aromatic amines |

This table lists general classes of degradation products. The specific products from this compound would depend on its exact structure and the degradation conditions.

Structure-Activity Relationship (SAR) Studies for Azo Dyes

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at finding a relationship between the chemical structure of a compound and its biological or chemical activity. researchgate.netsapub.org For azo dyes, SAR and QSAR models have been developed to predict a wide range of properties, including their affinity for fibers, color, toxicity, and biodegradability. tandfonline.comspringernature.comtandfonline.com

The basic principle of SAR/QSAR is that the properties of a chemical are a function of its molecular structure. researchgate.net By analyzing a dataset of compounds with known activities, it is possible to identify molecular descriptors that correlate with those activities. researchgate.netresearchgate.net These descriptors can be based on various aspects of the molecular structure, such as its topology, electronic properties, or 3D shape. researchgate.net

For dye-fiber affinity, QSAR models can help to understand the structural features that lead to strong binding. acs.orgacs.orgacs.org For example, studies have shown that electrostatic interactions often play a dominant role in the binding of anionic azo dyes to cellulose fibers. acs.orgacs.org The planarity of the dye molecule and the presence of specific functional groups that can participate in hydrogen bonding are also important factors. sustainability-directory.com

In the context of toxicity, QSAR models can be used to predict the mutagenicity or carcinogenicity of azo dyes and their degradation products. tandfonline.comnih.govresearchgate.net For instance, it is well-established that the reductive cleavage of the azo bond can lead to the formation of potentially carcinogenic aromatic amines. tandfonline.comcanada.ca QSAR models can help to identify which azo dyes are most likely to pose a health risk based on the structure of the amines they can form. tandfonline.com These predictive models are valuable tools for regulatory agencies and for the design of safer dyes. springernature.com

Table 3: Common Compound Names

| Compound Name |

|---|

| This compound |

| Amaranth |

| Allura Red |

| Congo Red |

| Metanil Yellow |

| Orange II |

| Reactive Orange 16 |

| Reactive Red 120 |

| Direct Red 80 |

| Methyl Red |

| Methyl Orange |

| Brown 706 |

| Acid Red 18 |

| Acid Red 66 |

| Orange 2 |

| Direct Black 19 |

| Direct Black 38 |

| FD&C Yellow No. 5 |

| FD&C Yellow No. 6 |

| FD&C Red No. 40 |

| Methylene Blue |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.